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This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of **Methyltetrazine-PEG24-amine**, a heterobifunctional linker critical in the fields of bioconjugation and targeted protein degradation. This document details the molecule's characteristics, protocols for its use, and its role in advanced biological research.

**Methyltetrazine-PEG24-amine** is a versatile chemical tool that combines the highly reactive methyltetrazine moiety with a long-chain polyethylene glycol spacer, terminating in a primary amine. This unique structure provides a powerful combination of bioorthogonal reactivity, hydrophilicity, and a functional group for conjugation to a variety of molecules.

The methyltetrazine group is notable for its rapid and specific reaction with trans-cyclooctene (TCO) and other strained alkenes through an inverse-demand Diels-Alder (iEDDA) cycloaddition.[1][2][3] This "click chemistry" reaction is characterized by its high efficiency and biocompatibility, proceeding in aqueous environments without the need for a copper catalyst.[2][3] The inclusion of a methyl group on the tetrazine ring enhances its stability compared to unsubstituted tetrazines.[2]

The PEG24 spacer, consisting of 24 ethylene glycol units, imparts significant hydrophilicity to the molecule.[4] This enhanced water solubility is advantageous for bioconjugation reactions in physiological buffers and improves the pharmacokinetic properties of the resulting conjugates by reducing aggregation and steric hindrance.[4] The terminal primary amine serves as a versatile nucleophile for conjugation to molecules containing carboxylic acids, activated esters (e.g., NHS esters), or other electrophilic groups.[4]

The structure of **Methyltetrazine-PEG24-amine** is characterized by the methyltetrazine ring linked to a PEG chain, which terminates with a primary a

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A summary of the key physicochemical properties of **Methyltetrazine-PEG24-amine** is presented in the table below.

Property	Value	Reference(s)
Chemical Formula	C <sub>57</sub> H <sub>105</sub> N <sub>5</sub> O <sub>24</sub>	[5][6]
Molecular Weight	1244.48 g/mol	[4][5]
CAS Number	2353410-18-9	[4][6]
Purity	Typically >95% (as determined by HPLC)	[4][7]
Appearance	Varies (often a pink or red solid/oil)	
Solubility	Soluble in water, DMSO, DMF, DCM	[7]
Storage Conditions	-20°C, desiccated	[7]

## Experimental Protocols

The dual functionality of **Methyltetrazine-PEG24-amine** allows for a range of experimental applications, primarily in bioconjugation and the synthesis of Proteolysis Targeting Chimeras (PROTACs).

### General Protocol for Antibody Conjugation

This protocol outlines a two-step strategy for labeling an antibody, first by introducing a TCO group onto the antibody and then reacting it with **Methyltetrazine-PEG24-amine**. This "pre-targeting" approach can be advantageous in live-cell imaging.[8]

Materials:

- Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
- TCO-PEG-NHS ester
- Methyltetrazine-PEG24-amine**
- Anhydrous DMSO
- Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Spin desalting columns

Procedure:

- Antibody Preparation:** If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer using a spin desalting column. Adjust the antibody concentration to 2-5 mg/mL.
- TCO-NHS Ester Solution Preparation:** Immediately before use, prepare a 10 mM stock solution of TCO-PEG-NHS ester in anhydrous DMSO.
- Antibody Activation with TCO:** Add a 10-20 fold molar excess of the TCO-PEG-NHS ester solution to the antibody solution. Incubate for 1 hour at room temperature with gentle mixing.
- Quenching:** Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
- Purification of TCO-labeled Antibody:** Remove excess TCO-PEG-NHS ester and quenching buffer using a spin desalting column, exchanging into a suitable buffer.
- Reaction with **Methyltetrazine-PEG24-amine**:** To the purified TCO-labeled antibody, add a 1.5-5 fold molar excess of **Methyltetrazine-PEG24-amine**.
- Incubation:** Incubate the reaction for 30-60 minutes at room temperature. The disappearance of the characteristic pink/red color of the tetrazine carboxylic acid indicates reaction progression.

- Final Purification: Purify the final antibody conjugate using a spin desalting column or size-exclusion chromatography to remove unreacted **Methyltetrazine-PEG24-amine**.

## Synthesis of a PROTAC using Methyltetrazine-PEG24-amine

This protocol describes the synthesis of a PROTAC by first conjugating a protein of interest (POI) ligand to **Methyltetrazine-PEG24-amine** and then reacting the intermediate product with a TCO-functionalized E3 ligase ligand.

### Materials:

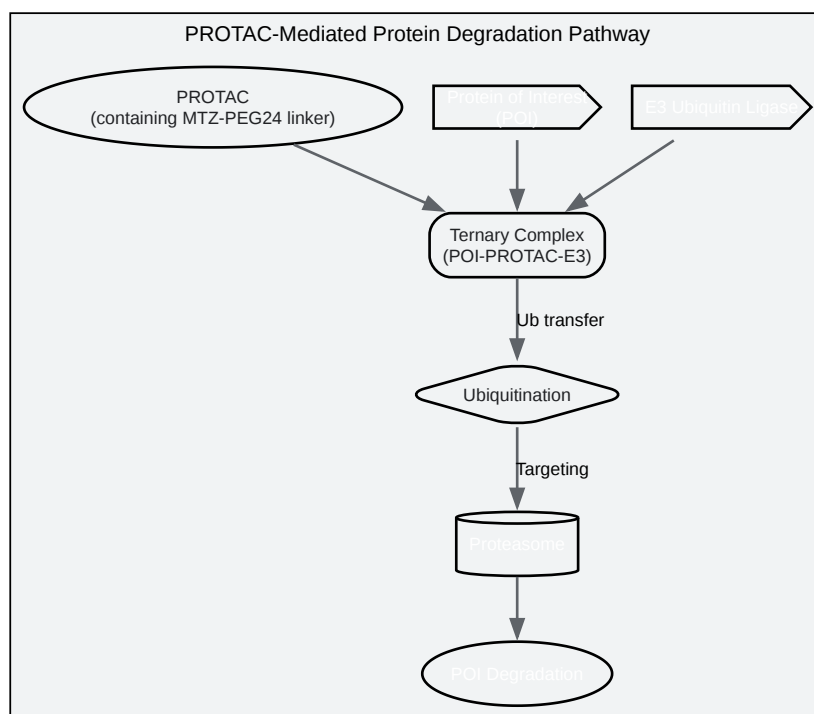
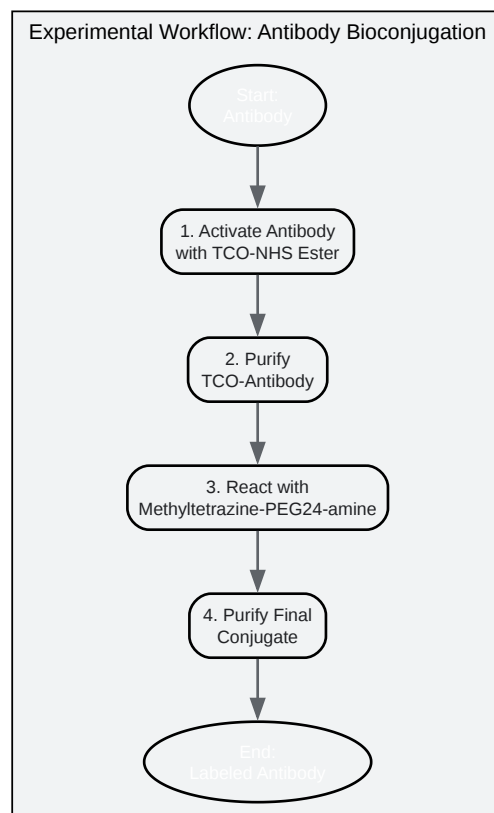
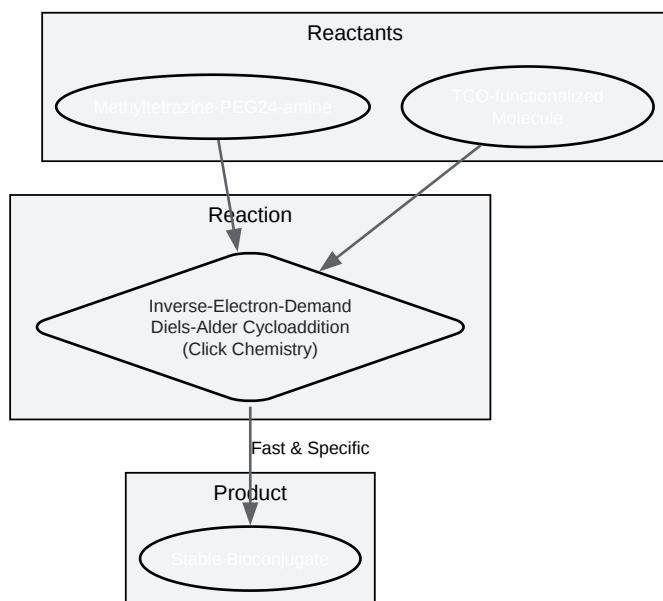
- POI ligand with a carboxylic acid or activated ester group
- TCO-functionalized E3 ligase ligand
- **Methyltetrazine-PEG24-amine**
- Coupling agents (e.g., HATU, EDC/NHS)
- Anhydrous DMF or DMSO
- DIPEA (for HATU coupling)
- Preparative reverse-phase HPLC system

### Procedure:

- Activation of POI Ligand (if starting from a carboxylic acid): Dissolve the POI ligand (1.0 eq), HATU (1.2 eq), and DIPEA (2.0 eq) in anhydrous DMF and stir for 30 minutes at room temperature.
- Conjugation to **Methyltetrazine-PEG24-amine**: Add **Methyltetrazine-PEG24-amine** (1.1 eq) to the activated POI ligand solution. If the POI ligand is an activated ester, the activation step is not needed. Stir the reaction at room temperature for 2-4 hours. Monitor the reaction by LC-MS.
- Purification of Intermediate: Purify the POI-PEG24-Methyltetrazine conjugate by preparative reverse-phase HPLC.
- Click Reaction with TCO-E3 Ligase Ligand: Dissolve the purified intermediate (1.0 eq) and the TCO-functionalized E3 ligase ligand (1.2 eq) in a suitable solvent (e.g., DMF/PBS mixture).
- Incubation: Stir the reaction at room temperature for 1 hour. The reaction is typically very fast.
- Final Purification: Purify the final PROTAC by preparative reverse-phase HPLC.
- Characterization: Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and NMR.

## Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to **Methyltetrazine-PEG24-amine**.



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